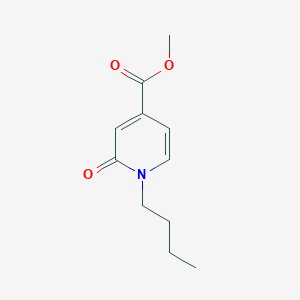

Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a butyl group at the 1-position, a ketone group at the 2-position, and a methyl ester at the 4-position. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 225.24 g/mol. The compound’s structure combines lipophilicity (due to the butyl chain) with reactivity from the ester and ketone functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 1-butyl-2-oxopyridine-4-carboxylate |

InChI |

InChI=1S/C11H15NO3/c1-3-4-6-12-7-5-9(8-10(12)13)11(14)15-2/h5,7-8H,3-4,6H2,1-2H3 |

InChI Key |

WDECAAODBGSTAV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC(=CC1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride can facilitate substitution reactions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl-substituted dihydropyridine derivatives.

Scientific Research Applications

Chemistry: Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Medicine: The compound’s structure is similar to that of certain calcium channel blockers, making it a candidate for research in cardiovascular medicine. It is investigated for its potential to modulate calcium ion flow in cardiac and smooth muscle tissues.

Industry: In the chemical industry, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is hypothesized to interact with calcium channels, similar to other dihydropyridine derivatives. The compound may bind to the L-type calcium channels, inhibiting the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the dihydropyridine ring significantly influence physical, chemical, and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Analogues

Key Findings from Comparative Studies

a) Lipophilicity vs. Solubility

- The butyl chain in the target compound enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility. In contrast, the methyl-substituted analogue (C₈H₉NO₃) exhibits higher solubility due to its lower molecular weight and reduced steric hindrance .

- The carboxylic acid derivative (C₇H₇NO₃) further increases polarity, enabling salt formation for pharmaceutical formulations .

c) Functional Group Interconversion

- The methyl ester in the target compound can be hydrolyzed to a carboxylic acid (as in C₇H₇NO₃), altering reactivity for further derivatization (e.g., amide bond formation) .

Structural Similarity Analysis (Based on CAS Data)

- 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 33972-97-3) shows a 94% similarity to the target compound, differing only in the ester-to-acid group conversion .

- 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate (CAS 199926-39-1) shares an 80% similarity but introduces a second carboxylic acid group, significantly altering acidity and coordination chemistry .

Biological Activity

Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a dihydropyridine derivative with significant potential in medicinal chemistry. This compound, identified by its CAS number 1203544-13-1, features a unique combination of functional groups that may confer distinct biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.24 g/mol

- Structure : The compound consists of a pyridine ring with a butyl group and a methyl ester, which influences its lipophilicity and interaction with biological membranes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of substituted pyridines with butyric acid derivatives under acidic conditions to yield the carboxylate.

Antiviral Activity

Recent studies have highlighted the antiviral potential of dihydropyridine derivatives. This compound has shown promise in inhibiting viral replication. For instance, related compounds have demonstrated significant antiviral activity against various viruses, including HSV and TMV (Tobacco Mosaic Virus) with curative activities exceeding 50% at certain concentrations .

Antibacterial Properties

Dihydropyridine derivatives have also been investigated for their antibacterial properties. Compounds structurally similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the butyl group may enhance membrane permeability, facilitating antibacterial action .

Anticancer Potential

The anticancer activity of related dihydropyridine compounds has been documented in various studies. For example, certain derivatives have exhibited selective cytotoxicity against human tumor cell lines such as HeLa and HCT116 . The mechanism often involves inhibition of key cellular pathways that regulate proliferation and apoptosis.

Study 1: Antiviral Efficacy

In a comparative study of various dihydropyridine derivatives, this compound was evaluated for its antiviral efficacy against HSV. The compound exhibited an IC50 value in the low micromolar range, indicating strong antiviral activity comparable to established antiviral agents .

Study 2: Antibacterial Activity

A series of dihydropyridine derivatives were tested for antibacterial properties against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a new antibacterial agent .

Comparative Analysis

| Compound Name | CAS Number | Biological Activity | Key Features |

|---|---|---|---|

| This compound | 1203544-13-1 | Antiviral (HSV), antibacterial | Dihydropyridine derivative |

| Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 20845-23-2 | Antiviral (TMV), anticancer | Similar structure with different side chain |

| Ethyl 3-carbamoyl derivative | Various | Agonistic activity on cannabinoid receptors | Different functional groups |

Q & A

Q. How can isotopic labeling (e.g., ¹⁴C or ²H) facilitate pharmacokinetic or metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.